

Raceanisodamine Hydrochloride: A Technical Guide to Solubility and Physicochemical Properties

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Compound of Interest		
Compound Name:	Raceanisodamine	
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This technical guide provides a comprehensive overview of the solubility and core physicochemical properties of **Raceanisodamine** hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document aggregates essential quantitative data, details common experimental methodologies, and visualizes key processes and pathways to support advanced research and formulation efforts.

Physicochemical Properties

Raceanisodamine is a tropane alkaloid and a non-specific muscarinic acetylcholine receptor antagonist.[1][2] It is the racemic form of anisodamine, an active ingredient extracted from the Chinese medicinal plant Anisodus tanguticus.[1][2] The hydrochloride salt form is utilized to enhance its pharmaceutical properties. A summary of its key physicochemical characteristics is presented in Table 1.



Property	Value	Source(s)
Chemical Name	(±)-6β-hydroxy-1αH,5αH- tropane-3α-alcohol tropic acid ester hydrochloride	[3]
Synonyms	Raceanisodamine HCI, 654-2	[3][4]
Molecular Formula	C17H24CINO4	[4]
Molecular Weight	341.83 g/mol	[4]
Appearance	White crystal or crystalline powder	[1][3]
CAS Number	131674-05-0	[4]
pKa (Predicted)	14.12 ± 0.10	[1]
Melting Point	103 - 113 °C	[3]

Solubility Profile

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. **Raceanisodamine** hydrochloride, as a salt, is expected to have improved aqueous solubility compared to its free base. Quantitative solubility data for **Raceanisodamine**, likely referring to the hydrochloride form in pharmaceutical contexts, are summarized in Table 2. The solubility in aqueous solution is pH-dependent; it is noted that **Raceanisodamine** hydrochloride is less stable in aqueous solutions with a pH at or above 4, with increased stability observed between pH 3 and 4.[5]



Solvent	Solubility	Molar Concentration (Approx.)	Source(s)
Water	≥13.65 mg/mL	≥39.93 mM	[6]
Water	Soluble	Not specified	[3]
DMSO	≥51.3 mg/mL	≥150.07 mM	[6]
Ethanol	≥13.32 mg/mL	≥38.96 mM	[6]
Ethanol	Easily soluble	Not specified	[3]

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible physicochemical data. Below are detailed methodologies for determining key properties like solubility, pKa, and the partition coefficient (LogP).

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7] It involves measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Detailed Methodology:

- Preparation: Add an excess amount of solid Raceanisodamine hydrochloride to a series of flasks or vials containing a specific volume (e.g., 2-10 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels).[8][9]
- Equilibration: Seal the flasks and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) using a rotary shaker or magnetic stirrer for a sufficient period to reach equilibrium.[8][9] This typically requires 24 to 72 hours.[8]
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle.
 Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a

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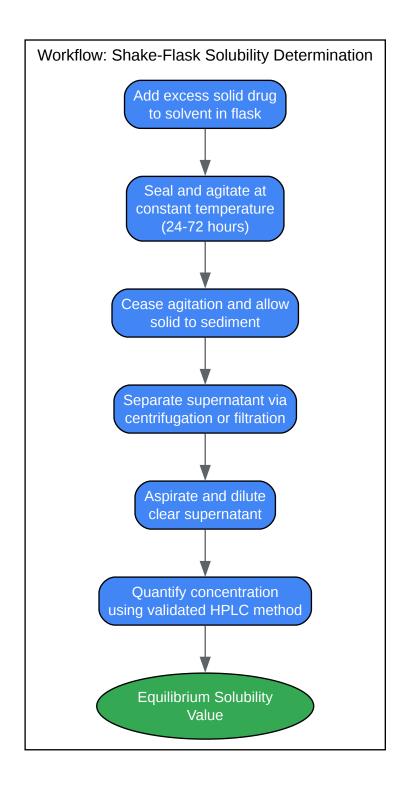




0.45 µm PVDF filter).[10] Care must be taken to avoid temperature changes during this step. [8]

- Quantification: Aspirate a precise volume of the clear supernatant and dilute it appropriately.
- Analysis: Determine the concentration of the dissolved solute in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
- Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[11]





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Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

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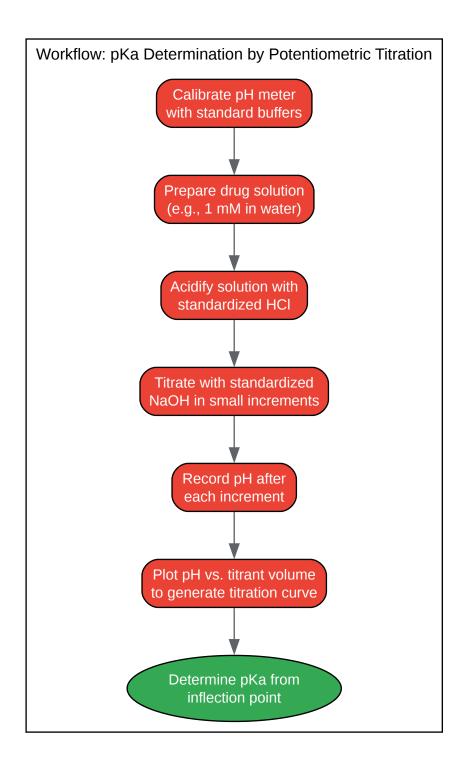


Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable drugs.[12][13][14] It involves monitoring pH changes in a solution of the drug upon the incremental addition of a titrant (an acid or a base).

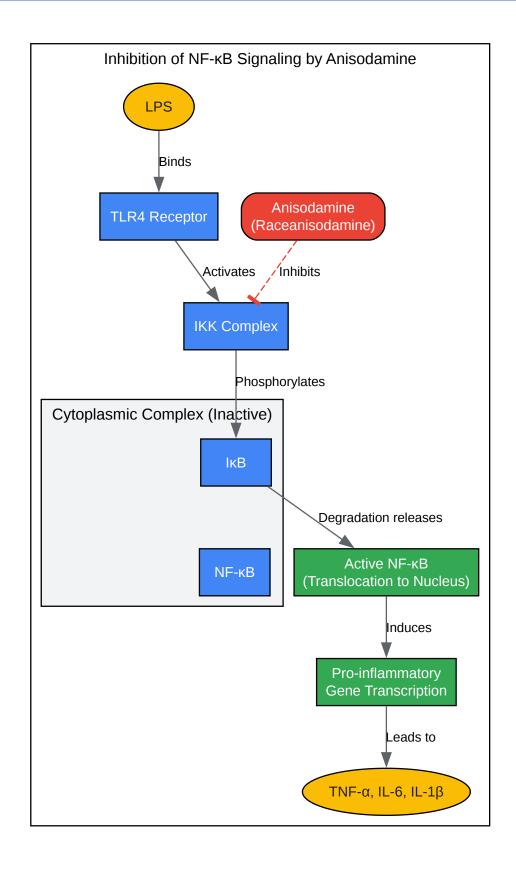
Detailed Methodology:

- System Calibration: Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
- Sample Preparation: Accurately weigh and dissolve **Raceanisodamine** hydrochloride in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[12][13] Purge the solution with nitrogen to remove dissolved CO₂.[12]
- Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.[13]
- Titration Process: For a basic compound like **Raceanisodamine**, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.8-2.0).[12] Then, titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[12] [13]
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[12]
- Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The inflection point of this sigmoid curve corresponds to the equivalence point, from which the pKa can be calculated.[13][15]









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